1-(2-Methoxyethyl)piperidin-4-amine

Catalog No.
S1914340
CAS No.
502639-08-9
M.F
C8H18N2O
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methoxyethyl)piperidin-4-amine

CAS Number

502639-08-9

Product Name

1-(2-Methoxyethyl)piperidin-4-amine

IUPAC Name

1-(2-methoxyethyl)piperidin-4-amine

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C8H18N2O/c1-11-7-6-10-4-2-8(9)3-5-10/h8H,2-7,9H2,1H3

InChI Key

ILMDRDDKNWKCNX-UHFFFAOYSA-N

SMILES

COCCN1CCC(CC1)N

Canonical SMILES

COCCN1CCC(CC1)N

The exact mass of the compound 1-(2-Methoxyethyl)piperidin-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2-Methoxyethyl)piperidin-4-amine (CAS 502639-08-9) is a heterocyclic secondary amine commonly employed as a key building block in medicinal chemistry and process development.[1][2] It belongs to the substituted 4-aminopiperidine class of reagents, which are integral scaffolds in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic candidates.[1][3] The compound's structure features a piperidine core functionalized with a primary amine at the 4-position and a methoxyethyl group at the 1-position nitrogen. This specific N-substituent is critical for modulating the molecule's physicochemical properties, such as basicity and solubility, which in turn influence its reactivity and the characteristics of the final products.

Replacing 1-(2-methoxyethyl)piperidin-4-amine with simpler analogs like 1-methylpiperidine or the parent piperidine is often unviable in multi-step syntheses. The N-substituent dictates key molecular properties that directly impact processability and final compound performance. The methoxyethyl group, containing an ether linkage, modulates the basicity (pKa) of the piperidine nitrogen differently than a simple alkyl group due to the inductive effect of the oxygen atom.[4][5] This change in basicity can alter reactivity in crucial coupling steps. Furthermore, the ether group can act as a hydrogen bond acceptor, which influences solubility in specific organic solvents and can introduce a key interaction point for binding to biological targets in the final molecule.[6] Simple alkyl analogs lack this functionality, making this compound non-interchangeable for applications where precise control over basicity, solubility, and target interaction is required.

Precursor Suitability: Role as a Key Intermediate in the Synthesis of PI3K Inhibitors

In the synthesis of pyrimidine derivatives as potent phosphatidylinositol 3-kinase (PI3K) inhibitors, 1-(2-methoxyethyl)piperidin-4-amine is specified as a key amine reactant for coupling with a pyrimidine core.[1] The patent details its use to form a final compound (Example 10) with demonstrated biological activity. In contrast, analogs used in the same patent series, such as those derived from 1-methylpiperidin-4-amine, are incorporated into different final molecules to explore the structure-activity relationship.[7] The selection of the methoxyethyl-substituted piperidine is a deliberate design choice aimed at achieving a specific balance of properties in the final therapeutic candidate.

Evidence DimensionUse as a specified intermediate for a patented bioactive compound
Target Compound DataExplicitly named and used as a reactant (Intermediate I-4) in the synthesis of a PI3K inhibitor (Example 10).
Comparator Or Baseline1-Methylpiperidin-4-amine, used as an intermediate for a different, but structurally related, final compound (BI 2536).
Quantified DifferenceNot a direct yield comparison, but a structural design choice. The methoxyethyl group is chosen over a methyl group for this specific therapeutic scaffold.
ConditionsSynthesis of pyrimidine-based PI3K inhibitors for potential use in treating proliferative diseases.

This demonstrates the compound's validated utility and non-interchangeability as a precursor for a specific class of high-value therapeutic agents, justifying its selection over simpler alkylated analogs.

Physicochemical Differentiation: Impact of the Methoxyethyl Group on Basicity (pKa)

The basicity of the piperidine nitrogen is a critical parameter for its reactivity in nucleophilic substitution and coupling reactions. The conjugate acid of piperidine, a secondary amine, has a pKa of approximately 11.22.[8] While a direct pKa value for 1-(2-methoxyethyl)piperidin-4-amine is not readily available in the searched literature, the presence of the electron-withdrawing oxygen atom in the methoxyethyl group is known to decrease the basicity of the tertiary nitrogen compared to simple N-alkyl substituents (like ethyl or methyl).[4] For example, studies on piperazine derivatives show that adding an ethyl group lowers the pKa, and adding a hydroxyethyl group (structurally related to methoxyethyl) reduces it further.[9] This modulated, lower basicity can be advantageous in preventing side reactions or enabling catalysis under specific pH conditions, a key processability factor.

Evidence DimensionBasicity (pKa of the conjugate acid)
Target Compound DataEstimated to be lower than simple N-alkyl piperidines due to the inductive effect of the ether oxygen.
Comparator Or BaselinePiperidine (pKa ≈ 11.22); N-methylpiperidine and N-ethylpiperidine are expected to have similar or slightly higher pKa values.
Quantified DifferenceQualitatively lower basicity than N-alkyl analogs, which is a critical factor for reaction control.
ConditionsAqueous solution, standard temperature.

Selecting this compound provides a specific, moderated basicity that can improve reaction selectivity and yield, a crucial factor for procurement in process chemistry where precise reaction control is paramount.

Development of Kinase Inhibitors with Modulated Physicochemical Properties

This reagent is a strong candidate for synthesizing kinase inhibitors where the final compound requires a balance of moderate basicity and potential for hydrogen bonding. The methoxyethyl group can improve aqueous solubility and provide an additional interaction point with the target protein, a feature not available with simple alkylated piperidines like 1-methyl or 1-ethyl-piperidin-4-amine.[1]

Precursor for CNS-Targeting Agents

The structural features of 1-(2-methoxyethyl)piperidin-4-amine make it suitable for building molecules targeting the central nervous system (CNS). The ether linkage can help modulate lipophilicity and polarity, factors that are critical for blood-brain barrier penetration, while the piperidine core is a common scaffold in CNS-active compounds.

Use in Process Chemistry Where Reaction Control is Critical

In syntheses sensitive to the basicity of reagents, the attenuated basicity of this compound compared to highly basic analogs like unsubstituted piperidine offers a significant process advantage.[4][9] This allows for more controlled reaction conditions, potentially reducing the formation of byproducts and simplifying purification, which is a key consideration for large-scale procurement.

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1-(2-Methoxyethyl)piperidin-4-amine

Dates

Last modified: 08-16-2023

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